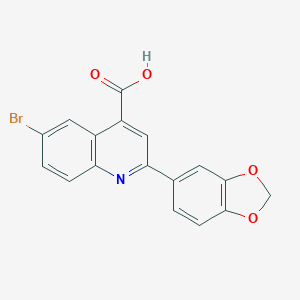![molecular formula C16H17N3OS B258498 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline, also known as TQS, is a small molecule that has been studied extensively for its potential therapeutic uses. TQS is a member of the isoquinoline family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell growth and differentiation.
Biochemical and Physiological Effects:
2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cancer, 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments include its small size, low toxicity, and ease of synthesis. 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline is also stable under a wide range of conditions, making it suitable for use in various assays. The limitations of using 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments include its low solubility in water, which can make it difficult to work with, and its limited availability, which can make it expensive to use.
Future Directions
There are several future directions for research on 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline, including its potential use in combination with other drugs for the treatment of various diseases. 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline could also be modified to improve its solubility and bioavailability, making it more suitable for use in clinical trials. Further studies are also needed to fully understand the mechanism of action of 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic uses in various diseases.
Synthesis Methods
The synthesis of 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline is a multi-step process that involves the reaction of 4-methyl-2-pyrimidinethiol with acetyl chloride, followed by the reaction of the resulting intermediate with tetrahydroisoquinoline. The final product is obtained through a purification process, which typically involves recrystallization or column chromatography. The synthesis method of 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic uses in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In neurodegenerative disorders, 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
Product Name |
2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C16H17N3OS/c1-12-6-8-17-16(18-12)21-11-15(20)19-9-7-13-4-2-3-5-14(13)10-19/h2-6,8H,7,9-11H2,1H3 |
InChI Key |
MGVXMZCVFWESNH-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCC(=O)N2CCC3=CC=CC=C3C2 |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-N-cyclohexylacetamide](/img/structure/B258417.png)
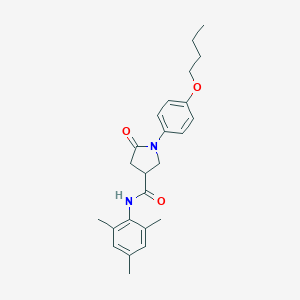
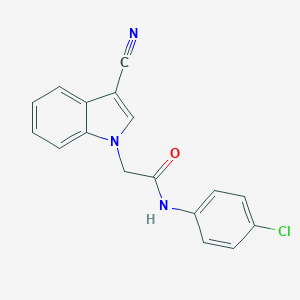
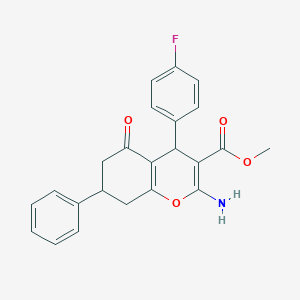
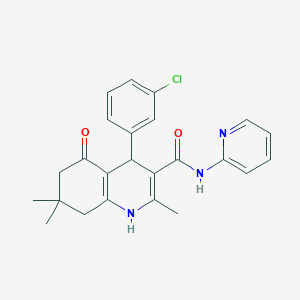
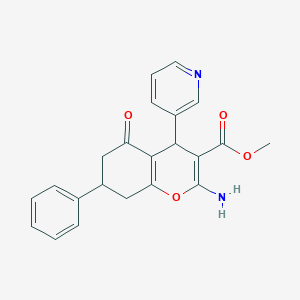
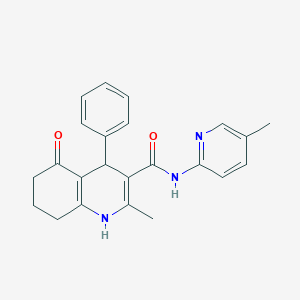
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B258428.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B258434.png)
![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)
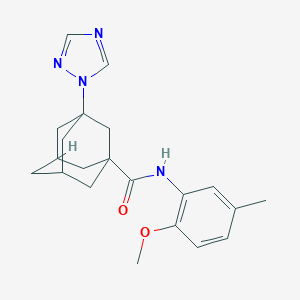
![2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B258445.png)
